molecular formula C13H19NO B1616594 Phenol, 4-methyl-2-(1-piperidinylmethyl)- CAS No. 21236-74-8

Phenol, 4-methyl-2-(1-piperidinylmethyl)-

Cat. No.: B1616594
CAS No.: 21236-74-8
M. Wt: 205.3 g/mol
InChI Key: SMZFAZCVXCKGAC-UHFFFAOYSA-N
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Description

Overview and Significance in Contemporary Chemical and Biological Research

Phenol (B47542), 4-methyl-2-(1-piperidinylmethyl)-, a substituted phenol, holds a significant place in medicinal chemistry and drug discovery research. Its structure, which combines a phenol ring, a methyl group, and a piperidinylmethyl substituent, makes it a subject of interest for investigating potential biological activities. The piperidine (B6355638) ring is a common structural motif found in numerous biologically active compounds and pharmaceuticals, known to interact with various biological targets. nih.gov

Research into compounds with similar backbones has revealed a range of pharmacological effects. For instance, derivatives of piperidine have been investigated for their potential as anti-inflammatory, antioxidant, antibacterial, and antifungal agents. nih.govnih.gov Specifically, certain piperidin-4-one derivatives have shown notable antioxidant and anti-inflammatory properties. nih.gov The core structure is also found in compounds explored for their impact on the central nervous system. nih.gov The presence of the phenolic hydroxyl group can also contribute to antioxidant activity. atlantis-press.com

The significance of Phenol, 4-methyl-2-(1-piperidinylmethyl)- in contemporary research, therefore, lies in its potential to serve as a scaffold for the development of new therapeutic agents. Its structural components suggest the possibility of a range of biological interactions worthy of investigation.

Scope and Objectives of Academic Investigations

Academic investigations into Phenol, 4-methyl-2-(1-piperidinylmethyl)- and related compounds are primarily focused on a few key areas:

Synthesis and Characterization: A primary objective is to develop efficient and scalable synthetic routes to produce the compound and its analogs. This includes the use of established reactions like the Mannich reaction, which is commonly employed for the synthesis of similar structures. nih.govbiomedpharmajournal.org Characterization of the synthesized compounds is typically achieved through modern spectroscopic techniques. atlantis-press.com

Exploration of Biological Activity: A major focus of research is to screen the compound for various biological activities. Based on the known activities of related piperidine and phenol-containing molecules, investigations often target anti-inflammatory, antioxidant, and antimicrobial properties. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how modifications to the chemical structure of Phenol, 4-methyl-2-(1-piperidinylmethyl)- affect its biological activity. This involves synthesizing a series of related compounds with different substituents and evaluating their effects. These studies are crucial for optimizing the compound's potency and selectivity for a particular biological target.

The overarching goal of these academic pursuits is to uncover the therapeutic potential of this class of compounds and to provide a foundation for future drug development efforts.

Chemical and Physical Properties

The fundamental properties of Phenol, 4-methyl-2-(1-piperidinylmethyl)- are summarized in the table below.

PropertyValueSource
Molecular Formula C13H19NO nih.govnist.govepa.gov
Molecular Weight 205.30 g/mol nih.gov
IUPAC Name 4-methyl-2-(piperidin-1-ylmethyl)phenol nih.govnist.gov
CAS Registry Number 21236-74-8 nih.govnist.gov
Synonyms 4-Methyl-2-(1-piperidinylmethyl)phenol, 4-Methyl-2-(piperidinomethyl)phenol, α2-piperidino-2,4-xylenol nist.gov

Research Findings

While specific, in-depth research articles solely on Phenol, 4-methyl-2-(1-piperidinylmethyl)- are not extensively detailed in the provided search results, the broader context of related compounds provides insight into the research landscape.

Synthesis

The synthesis of compounds structurally related to Phenol, 4-methyl-2-(1-piperidinylmethyl)- often involves the Mannich reaction . This reaction typically involves the condensation of an aldehyde, a primary or secondary amine, and a compound with an acidic proton, such as a ketone or phenol. nih.govbiomedpharmajournal.org For instance, the synthesis of piperidin-4-one derivatives has been achieved through a one-pot Mannich condensation. nih.gov It is plausible that a similar strategy could be employed for the synthesis of Phenol, 4-methyl-2-(1-piperidinylmethyl)-.

Biological Activity of Related Compounds

Studies on analogous structures provide a strong rationale for the investigation of Phenol, 4-methyl-2-(1-piperidinylmethyl)-. The following table summarizes the observed biological activities in related compound classes.

Compound ClassObserved Biological Activities
2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives Anti-inflammatory activity by inhibiting NO and TNF-α production. researchgate.net
Piperidin-4-one Derivatives Antioxidant and anti-inflammatory properties. nih.gov
Vanillin-derived Piperidin-4-one Oxime Esters Antioxidant and antimicrobial activities. nih.gov
4-Piperidin-4-ylmethyl-phenol hydrochloride Potential antidepressant-like and anxiolytic properties. smolecule.com

These findings suggest that Phenol, 4-methyl-2-(1-piperidinylmethyl)- is a promising candidate for similar biological evaluations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(piperidin-1-ylmethyl)phenol
Source PubChem
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InChI

InChI=1S/C13H19NO/c1-11-5-6-13(15)12(9-11)10-14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SMZFAZCVXCKGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066691
Record name Phenol, 4-methyl-2-(1-piperidinylmethyl)-
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21236-74-8
Record name 4-Methyl-2-(1-piperidinylmethyl)phenol
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Record name N-(2-Hydroxy-5-methylbenzyl)piperidine
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Record name 4-Methyl-2-(1-piperidinylmethyl)phenol
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Record name Phenol, 4-methyl-2-(1-piperidinylmethyl)-
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Record name Phenol, 4-methyl-2-(1-piperidinylmethyl)-
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Record name α2-piperidino-2,4-xylenol
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Record name N-(2-HYDROXY-5-METHYLBENZYL)PIPERIDINE
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Synthetic Methodologies and Reaction Pathways of Phenol, 4 Methyl 2 1 Piperidinylmethyl

Established Synthetic Routes

The construction of the 4-methyl-2-(1-piperidinylmethyl)phenol structure is most commonly achieved via a direct, one-pot aminomethylation reaction, though other routes provide alternative approaches.

Mannich Reaction Based Syntheses

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons located on a carbon atom. nih.gov In the context of synthesizing the title compound, this three-component condensation reaction typically involves p-cresol (B1678582) (the substrate with an active hydrogen on the aromatic ring), formaldehyde (B43269) (the aldehyde component), and piperidine (B6355638) (the secondary amine). nih.govresearchgate.net

Reaction Mechanism and Catalysis

The mechanism of the Mannich reaction involving phenols can proceed through two primary pathways. The more commonly accepted mechanism begins with the formation of an electrophilic Eschenmoser-like salt, an iminium ion, from the reaction between formaldehyde and piperidine. The electron-rich p-cresol then acts as a nucleophile, attacking the iminium ion. Due to the activating, ortho-para directing nature of the hydroxyl group on the phenol (B47542), the substitution occurs preferentially at the ortho position, which is sterically unhindered.

An alternative mechanism proposes the initial reaction of the phenol with the aldehyde to generate an ortho-quinone methide (o-QM) intermediate. nih.gov This highly reactive species then undergoes a nucleophilic addition by the amine (piperidine) to yield the final aminoalkylphenol product. nih.gov

The catalysis of the Mannich reaction is versatile, and numerous catalysts have been employed to improve reaction rates and yields. These range from simple acid and base catalysts to more complex systems.

Table 1: Examples of Catalysts Used in Mannich-Type Reactions

Catalyst Type Specific Examples Reference
Acid Catalysts p-Nitrobenzoic acid, Citric acid, Sulfanilic acid nih.gov
Metal Salts Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) nih.gov
Solid-Supported Acids Silica-supported phosphorus pentoxide, Carbon-based solid acids nih.gov
Organocatalysts Quinine Derivatives buchler-gmbh.com

| Basic Catalysts | Potassium hydroxide (B78521) (KOH) | impactfactor.org |

Optimized Reaction Conditions and Yield Enhancement

Optimization of reaction conditions is crucial for maximizing the yield and purity of Phenol, 4-methyl-2-(1-piperidinylmethyl)-. Key parameters that are often adjusted include temperature, solvent, and the stoichiometry of the reactants. Traditional methods often involve heating the reactants in a suitable solvent or in an aqueous medium. researchgate.net For instance, a common procedure involves the dropwise addition of aqueous formaldehyde to a stirred mixture of the phenol and amine at a controlled temperature (e.g., 10-15°C), followed by a period of stirring at room temperature and subsequent heating to drive the reaction to completion. researchgate.net

More recent studies have focused on developing more efficient protocols. One such advancement is the use of infrared irradiation in a solvent-free, one-pot transformation, which can lead to shorter reaction times and cleaner product formation. researchgate.net

Table 2: Comparison of Reaction Conditions for Mannich Synthesis

Method Solvent Temperature Duration Key Features Reference
Conventional Heating Methanol or Water 100°C (Reflux) 2-4 hours Standard, widely used method researchgate.net
Infrared Irradiation Solvent-free N/A (IR Lamp) Shorter reaction times Environmentally friendly, efficient researchgate.net

| Microwave-Assisted | Ethanol (B145695) | N/A (Microwave) | 4-8 minutes | Rapid synthesis | impactfactor.org |

Green Chemistry Applications in Mannich Synthesis

The principles of green chemistry have been increasingly applied to the Mannich reaction to reduce its environmental impact. A significant development is the use of water as a reaction medium, which is a benign and economical solvent. researchgate.net Studies on related reactions have shown that using water can lead to high yields, sometimes outperforming organic solvents. researchgate.net

Furthermore, solvent-free reaction conditions, often coupled with alternative energy sources like microwave or infrared irradiation, represent a major step towards a more sustainable synthesis. researchgate.net These methods not only eliminate the need for potentially hazardous organic solvents but can also lead to increased energy efficiency and reduced waste generation. researchgate.net

Reductive Amination Approaches

Reductive amination offers an alternative pathway for the synthesis of Phenol, 4-methyl-2-(1-piperidinylmethyl)-. This two-step, one-pot process involves the formation of an imine or iminium ion intermediate from an aldehyde and an amine, followed by its immediate reduction to the corresponding amine.

For the target molecule, this route would commence with 2-hydroxy-5-methylbenzaldehyde, which would react with piperidine to form a piperidinium (B107235) ion. This intermediate is then reduced in situ to yield the final product. A key advantage of this method is its high selectivity, which avoids the over-alkylation products that can sometimes be an issue in other alkylation methods.

The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents are commonly used, as they are selective for the iminium ion in the presence of the starting aldehyde.

Table 3: Potential Reagents for Reductive Amination Synthesis

Starting Aldehyde Amine Reducing Agent Potential Solvent Reference
2-hydroxy-5-methylbenzaldehyde Piperidine Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) Dichloroethane (DCE) organic-chemistry.org
2-hydroxy-5-methylbenzaldehyde Piperidine Sodium cyanoborohydride (NaCNBH₃) Methanol (MeOH) organic-chemistry.org
2-hydroxy-5-methylbenzaldehyde Piperidine Catalytic Hydrogenation (H₂ over Pd/C or Rh/C) Ethanol (EtOH) or tert-amyl alcohol mdpi.com

The reaction pathway typically involves the hydrogenation of the phenol to a cyclohexanone, condensation with the amine to form an imine, and subsequent hydrogenation of the imine. mdpi.com This method provides a valuable tool for producing amines, which are crucial intermediates in various fields. organic-chemistry.org

Multi-step Organic Synthesis Strategies

While one-pot reactions like the Mannich reaction are often preferred for their efficiency, multi-step synthetic strategies provide greater control and are essential for creating analogues or when direct methods are not feasible. A multi-step synthesis of Phenol, 4-methyl-2-(1-piperidinylmethyl)- could be designed in several ways.

One hypothetical route could involve:

Protection: Protection of the hydroxyl group of p-cresol using a suitable protecting group (e.g., as a methyl or benzyl (B1604629) ether).

Ortho-functionalization: Introduction of a functional group handle at the ortho position. This could be achieved through ortho-lithiation followed by quenching with an appropriate electrophile, or through a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) to install an aldehyde group.

Conversion to the Aminomethyl Group: If an aldehyde was introduced, it could be converted to the target piperidinylmethyl group via reductive amination as described previously. Alternatively, if a chloromethyl group was introduced, it could undergo nucleophilic substitution with piperidine.

Deprotection: Removal of the protecting group from the phenolic hydroxyl to yield the final product.

Such strategies, while longer, allow for the purification of intermediates and can be adapted to produce a wider variety of structurally related compounds. researchgate.net They are foundational in medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies. researchgate.netmun.ca

Industrial Production Methodologies and Scalability

The industrial production of Phenol, 4-methyl-2-(1-piperidinylmethyl)- is centered around the Mannich reaction, a cornerstone of organic synthesis for creating β-amino carbonyl compounds. wikipedia.org The scalability of this process from laboratory to industrial production requires careful consideration of several factors to ensure efficiency, safety, and economic viability.

The primary reactants for the synthesis are p-cresol, formaldehyde, and piperidine. The reaction is typically a one-pot synthesis where these components are combined. The process involves the electrophilic substitution of the phenol ring at the position ortho to the hydroxyl group.

Reaction Conditions and Optimization:

Industrial-scale Mannich reactions are often exothermic, necessitating robust heat management systems to maintain optimal reaction temperatures and prevent runaway reactions. google.com The reaction temperature is a critical parameter that influences both the reaction rate and the formation of byproducts. researchgate.net While laboratory-scale syntheses may be conducted at room temperature over several days, industrial processes often employ elevated temperatures to reduce reaction times. researchgate.netepa.gov For instance, some processes for similar phenolic Mannich bases are maintained at temperatures between 40°C and 100°C. google.comresearchgate.net

The choice of solvent is another crucial factor. While some Mannich reactions can be performed under solvent-free conditions, industrial processes often utilize solvents to improve heat transfer, control viscosity, and facilitate product isolation. researchgate.net Common solvents for similar reactions include ethanol and methanol. researchgate.netepa.gov The use of aqueous formaldehyde (formalin) is also a standard practice. google.comresearchgate.net

Process Scalability and Reactor Design:

Scaling up the synthesis of Phenol, 4-methyl-2-(1-piperidinylmethyl)- from the laboratory to an industrial setting presents several challenges. Key considerations include:

Heat Management: The exothermic nature of the Mannich reaction requires industrial reactors equipped with efficient cooling systems to dissipate the heat generated and maintain a stable temperature profile. researchgate.net

Mass Transfer: Ensuring efficient mixing of the reactants is vital for achieving high conversion rates and minimizing side reactions. The design of the reactor, including the type of agitator and baffling, plays a significant role in mass transfer.

Reaction Kinetics: A thorough understanding of the reaction kinetics is essential for optimizing reactor size, residence time, and throughput.

Downstream Processing: The purification of the final product on an industrial scale often involves techniques such as distillation, crystallization, and filtration to remove unreacted starting materials, byproducts, and the solvent. google.com The purity requirements for the final product will dictate the complexity of the purification train.

Modern approaches to chemical process intensification, such as the use of continuous flow reactors, are being explored for Mannich reactions. nih.gov Continuous flow processes can offer superior heat and mass transfer, improved safety, and more consistent product quality compared to traditional batch reactors. Microwave-assisted synthesis has also been investigated for large-scale Mannich reactions, demonstrating the potential for rapid and reproducible production with high yields. nih.gov

Economic Viability:

The economic feasibility of the industrial production of Phenol, 4-methyl-2-(1-piperidinylmethyl)- is influenced by the cost of raw materials (p-cresol, formaldehyde, and piperidine), energy consumption, waste disposal, and the market value of the final product. nih.govrsc.org Process optimization to maximize yield, minimize reaction time, and simplify purification steps is critical for ensuring a cost-effective manufacturing process. longdom.org

Below is a data table summarizing key parameters for the industrial production of phenolic Mannich bases, which are applicable to the synthesis of Phenol, 4-methyl-2-(1-piperidinylmethyl)-.

ParameterIndustrial Scale ConsiderationsResearch Findings/Typical Values
Reactants p-Cresol, Formaldehyde, PiperidineStoichiometric ratios are optimized based on reaction kinetics and desired product purity.
Solvent Ethanol, Methanol, or solvent-freeSolvent choice impacts reaction rate, heat transfer, and purification.
Temperature 40°C - 100°CControlled to manage exothermicity and optimize reaction rate. google.comresearchgate.net
Reactor Type Batch or Continuous Flow ReactorsContinuous flow offers potential for better heat and mass transfer.
Pressure AtmosphericTypically conducted at atmospheric pressure.
Catalyst Generally not required, but acid or base catalysis can be used for other Mannich reactions.The reaction is often self-catalyzed by the reactants.
Reaction Time HoursSignificantly shorter than lab-scale reactions due to higher temperatures. researchgate.net
Purification Distillation, Crystallization, FiltrationDependent on the desired purity of the final product. google.com

Chemical Reactivity and Mechanistic Studies of Phenol, 4 Methyl 2 1 Piperidinylmethyl

Radical Chemistry and Hydrogen Atom Transfer (HAT) Reactions

The phenolic hydroxyl group is a primary site for radical chemistry, particularly hydrogen atom transfer (HAT) reactions. In these reactions, the phenolic hydrogen is abstracted by a radical species, generating a more stable phenoxyl radical. The presence of the ortho-aminomethyl substituent significantly modulates this reactivity.

Interplay of Intramolecular Hydrogen Bonding and HAT Reactivity

A crucial structural feature of Phenol (B47542), 4-methyl-2-(1-piperidinylmethyl)- is the potential for a strong intramolecular hydrogen bond (IHB) between the phenolic hydroxyl group (-OH) and the nitrogen atom of the piperidinylmethyl substituent. osti.govnih.gov This non-covalent interaction, forming a six-membered ring, significantly influences the molecule's conformation and the reactivity of the phenolic hydrogen.

The formation of this IHB is expected to increase the O-H bond dissociation enthalpy (BDE) compared to a non-hydrogen-bonded phenol, making direct hydrogen atom abstraction more difficult. However, this interaction also pre-organizes the molecule for potential concerted proton-electron transfer (CPET) processes. nih.gov Studies on structurally similar 2-alkoxyphenols have demonstrated that intramolecular hydrogen bonding plays a significant role in their antioxidant activity and the kinetics of H-atom transfer to radicals. tandfonline.com For Phenol, 4-methyl-2-(1-piperidinylmethyl)-, the IHB stabilizes the parent molecule. Upon interaction with a radical, the mechanism may proceed via a pathway where proton transfer to the internal piperidine (B6355638) nitrogen is coupled with electron transfer from the phenolic ring. This is supported by studies on other phenols with pendant, hydrogen-bonded bases, where the product is a phenoxyl radical with the proton transferred to the basic site. nih.gov

The radical scavenging activity of similar phenolic compounds is well-documented. prutor.aisigmaaldrich.com For instance, the related compound 4-Piperidinomethyl-2-isopropyl-5-methylphenol has been shown to be an effective scavenger of superoxide (B77818) radicals. This activity is attributed to the donation of the phenolic hydrogen atom to the radical species, a hallmark of the HAT mechanism. Therefore, despite the stabilizing effect of the IHB, Phenol, 4-methyl-2-(1-piperidinylmethyl)- is expected to be an effective radical scavenger, with the mechanism likely involving the aminomethyl group.

Influence of Brønsted and Lewis Acid–Base Interactions on HAT Selectivity

The presence of both an acidic phenolic proton and a basic piperidine nitrogen makes the HAT reactivity of Phenol, 4-methyl-2-(1-piperidinylmethyl)- susceptible to influence by external Brønsted and Lewis acids and bases.

Brønsted acids can protonate the piperidine nitrogen, disrupting the intramolecular hydrogen bond. This would free the phenolic hydroxyl group, potentially lowering the O-H BDE and facilitating a more direct HAT mechanism. However, strong acids could also lead to protonation of the phenoxide intermediate, complicating the reaction. Studies on other systems have shown that Brønsted acid catalysis can significantly accelerate radical addition reactions and influence selectivity. nih.govacs.orgd-nb.inforesearchgate.netuchicago.eduoregonstate.edu The efficiency of photocatalytic radical functionalization of related N-aryl tetrahydroisoquinolines, for example, is dramatically increased in the presence of a Brønsted acid co-catalyst. oregonstate.edu

Lewis acids can coordinate to either the phenolic oxygen or the piperidine nitrogen. nih.govnih.govrsc.org Coordination to the phenolic oxygen would increase the acidity of the phenolic proton and could favor a proton-coupled electron transfer (PCET) pathway. Conversely, coordination to the piperidine nitrogen would prevent its participation in the intramolecular hydrogen bond, similar to the effect of a Brønsted acid. The choice of Lewis acid and its interaction with the substrate can thus steer the reaction towards a specific pathway, influencing both the rate and selectivity of HAT. nih.gov

Electrophilic Aromatic Substitution Reactivity

The aromatic ring of Phenol, 4-methyl-2-(1-piperidinylmethyl)- is activated towards electrophilic aromatic substitution (EAS) by both the strongly activating, ortho-, para-directing hydroxyl group and the activating alkylaminomethyl and methyl groups. core.ac.ukresearchgate.netmdpi.com The synthesis of the compound itself, via the Mannich reaction, is a prime example of its EAS reactivity. acs.orgjofamericanscience.org In this reaction, an iminium ion (CH₂=N⁺R₂), generated in situ from formaldehyde (B43269) and piperidine, acts as the electrophile and attacks the electron-rich phenol ring, preferentially at the ortho position to the hydroxyl group. acs.org

For subsequent EAS reactions on Phenol, 4-methyl-2-(1-piperidinylmethyl)-, the directing effects of the substituents must be considered. The hydroxyl group is the most powerful activating and directing group. The positions ortho and para to it are highly activated. Since one ortho position (C2) and the para position (C4) are already substituted, electrophilic attack is strongly directed to the remaining vacant ortho position (C6).

PositionSubstituentDirecting Effect
C1-OHOrtho, Para-directing (Activating)
C2-CH₂-PiperidinylOrtho, Para-directing (Activating)
C4-CH₃Ortho, Para-directing (Activating)

This table outlines the directing effects of the substituents on the benzene (B151609) ring for electrophilic aromatic substitution.

Reactions such as halogenation or nitration would be expected to yield the 6-substituted product predominantly. However, the reaction conditions must be carefully controlled, as the phenolic ring is highly activated and can be prone to over-reaction or oxidation. For instance, nitration of highly activated phenols can be complex, sometimes leading to oxidative decomposition. researchgate.net

Oxidation and Reduction Transformations

The oxidation of Phenol, 4-methyl-2-(1-piperidinylmethyl)- can occur at several sites. The phenolic moiety is susceptible to oxidation, potentially forming quinone-type structures, a common reaction for phenols. nih.gov The oxidation can proceed via a one-electron process to form a phenoxyl radical, which can then undergo further reactions like dimerization or polymerization. acs.orgrsc.org The presence of the aminomethyl group can also influence the oxidation process. The tertiary amine of the piperidine ring can be oxidized to an N-oxide or undergo other oxidative transformations.

Reduction of the molecule is less commonly explored. The aromatic ring can be hydrogenated to the corresponding cyclohexyl derivative under catalytic hydrogenation conditions, although this typically requires harsh conditions. The phenolic hydroxyl group itself is generally resistant to reduction.

Deprotonation Mechanisms and Acidity Studies

Phenol, 4-methyl-2-(1-piperidinylmethyl)- possesses two sites that can participate in acid-base equilibria: the acidic phenolic proton and the basic piperidine nitrogen. The acidity of the phenolic proton is influenced by the electronic effects of the other ring substituents. The electron-donating methyl group at the para position and the aminomethyl group at the ortho position both increase the electron density on the aromatic ring, which tends to decrease the acidity of the phenol (i.e., increase its pKa) compared to unsubstituted phenol. prutor.aiquora.comvedantu.comquora.com

The pKa of p-cresol (B1678582) is approximately 10.26, while the pKa of m-cresol (B1676322) is 10.09. prutor.aiquora.com The slightly higher acidity of m-cresol is because the electron-donating effect of the methyl group is primarily inductive at the meta position, whereas at the para position, both inductive and hyperconjugative effects destabilize the phenoxide anion. prutor.aivedantu.com For Phenol, 4-methyl-2-(1-piperidinylmethyl)-, the ortho-aminomethyl group will further increase the pKa due to its electron-donating nature and the formation of the intramolecular hydrogen bond, which stabilizes the protonated form.

Comparative Mechanistic Analyses with Structural Analogues

The reactivity of Phenol, 4-methyl-2-(1-piperidinylmethyl)- can be better understood by comparing it with its structural analogues.

CompoundKey Structural DifferenceImplication for Reactivity
p-Cresol Lacks the ortho-aminomethyl group.Serves as a baseline for the electronic effect of the methyl group and the unencumbered reactivity of the phenolic -OH. Its acidity is higher than the title compound. prutor.aiquora.comnist.gov
2-((Dimethylamino)methyl)-4-methylphenol Has a dimethylaminomethyl instead of a piperidinylmethyl group at the C2 position. sigmaaldrich.comThe basicity of the nitrogen and the steric hindrance around the ortho position are slightly different, which can affect the strength of the IHB and the rate of reactions at the C6 position.
2-Aminomethylphenols General class of compounds. nih.govnih.govStudies on this class provide insights into the fundamental role of the ortho-aminoalkyl group in influencing diuretic and other biological activities, often linked to their chemical properties. nih.gov
2,6-bis(morpholinomethyl)-p-cresol Has two aminomethyl groups flanking the hydroxyl group. acs.orgThis compound highlights the potential for multiple substitutions via the Mannich reaction and the increased steric hindrance around the phenolic hydroxyl group. acs.org

This table provides a comparative analysis of the title compound with its structural analogues.

The comparison with 2-((dimethylamino)methyl)-4-methylphenol is particularly instructive. sigmaaldrich.com The fundamental reactivity patterns are expected to be very similar, with any differences arising from the slightly different steric and electronic properties of the piperidine versus the dimethylamino group. For instance, the piperidine ring is conformationally less flexible than the dimethylamino group, which could influence the geometry and strength of the intramolecular hydrogen bond.

By examining the reactivity of these and other related aminophenols, a more complete picture of the mechanistic pathways available to Phenol, 4-methyl-2-(1-piperidinylmethyl)- emerges, highlighting the sophisticated interplay of electronic and steric effects imparted by its unique substitution pattern. tandfonline.comresearchgate.net

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. nih.gov

The ¹H NMR spectrum of Phenol (B47542), 4-methyl-2-(1-piperidinylmethyl)- provides information on the number of different types of protons and their neighboring environments. Data obtained from academic sources reveals characteristic signals corresponding to the aromatic protons, the methyl group protons, the methylene (B1212753) bridge protons, and the protons of the piperidine (B6355638) ring. nih.gov The specific chemical shifts (δ) are crucial for confirming the substitution pattern on the phenol ring and the presence of the piperidinylmethyl group.

Proton EnvironmentObserved Chemical Shift (ppm)MultiplicityIntegration
Aromatic Protons6.6 - 7.1Multiplet3H
Methylene Bridge (-CH₂-)~3.6Singlet2H
Piperidine Protons (α to N)~2.4Multiplet4H
Methyl Group (-CH₃)~2.2Singlet3H
Piperidine Protons (β, γ to N)~1.4 - 1.6Multiplet6H
Phenolic Hydroxyl (-OH)VariableBroad Singlet1H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative compilation from spectral databases. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in Phenol, 4-methyl-2-(1-piperidinylmethyl)- gives a distinct signal in the ¹³C NMR spectrum. nih.gov These signals confirm the presence of the substituted aromatic ring, the methyl carbon, the methylene bridge carbon, and the carbons of the piperidine ring.

Carbon EnvironmentObserved Chemical Shift (ppm)
Aromatic C-O~155
Aromatic C-C (substituted)~120 - 130
Aromatic C-H~115 - 128
Methylene Bridge (-CH₂-)~60
Piperidine C (α to N)~54
Piperidine C (β to N)~26
Piperidine C (γ to N)~24
Methyl Group (-CH₃)~20

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative compilation from spectral databases. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum for Phenol, 4-methyl-2-(1-piperidinylmethyl)- shows characteristic absorption bands that confirm the presence of the hydroxyl (-OH), C-H (aromatic and aliphatic), C-O, and C-N functional groups. nih.gov

Vibrational ModeFrequency Range (cm⁻¹)Intensity
O-H Stretch (Phenolic)3200 - 3600Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2800 - 3000Medium-Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch (Aliphatic Amine)1000 - 1250Medium
C-O Stretch (Phenolic)1180 - 1260Strong

Note: The data presented is a representative compilation from spectral databases. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. For Phenol, 4-methyl-2-(1-piperidinylmethyl)-, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (205.30 g/mol ). nih.govnist.gov

The fragmentation pattern is key to confirming the structure. Bombardment with electrons causes the molecular ion to break into smaller, characteristic fragments. chemguide.co.uk A prominent fragmentation pathway for this compound involves the cleavage of the benzylic C-C bond, leading to the formation of a stable piperidinylmethyl cation or a hydroxy-methylbenzyl radical. The base peak in the mass spectrum, which is the most intense peak, often corresponds to the most stable fragment ion. nist.govnist.gov

Key Fragmentation Peaks:

m/z 205 : Molecular ion [C₁₃H₁₉NO]⁺. nist.gov

m/z 98 : Corresponds to the piperidinylmethyl fragment [C₆H₁₂N]⁺, resulting from cleavage of the bond between the methylene bridge and the phenol ring.

m/z 107 : Corresponds to the hydroxy-methylbenzyl cation [C₇H₇O]⁺.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. As of the latest literature search, a specific single-crystal X-ray diffraction study for Phenol, 4-methyl-2-(1-piperidinylmethyl)- has not been reported. However, analysis of structurally similar compounds, such as 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, provides valuable insights. researchgate.net In such structures, the piperidine ring typically adopts a stable chair conformation. researchgate.net It is expected that in Phenol, 4-methyl-2-(1-piperidinylmethyl)-, the piperidine ring would also exist in a chair conformation, and the molecule would exhibit specific bond lengths and angles characteristic of the phenol and piperidine moieties. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the phenolic hydroxyl group. researchgate.net

Time-Resolved Spectroscopy for Kinetic and Transient Species Analysis

Time-resolved spectroscopy involves monitoring a spectroscopic signal as a function of time after the initiation of a chemical or physical process. This technique is instrumental in studying reaction kinetics and identifying short-lived intermediates. There are currently no available academic research studies in the searched literature that employ time-resolved spectroscopy to analyze the kinetics or transient species of Phenol, 4-methyl-2-(1-piperidinylmethyl)-. Such studies could, in the future, provide valuable information on its photochemical or reactive properties.

Computational Chemistry and Theoretical Modeling of Phenol, 4 Methyl 2 1 Piperidinylmethyl

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of Phenol (B47542), 4-methyl-2-(1-piperidinylmethyl)-. nih.govmdpi.com These methods allow for the detailed analysis of the molecule's electron distribution, which governs its stability, reactivity, and spectroscopic properties.

Detailed research findings from DFT calculations reveal the molecule's electronic landscape. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO is primarily localized on the electron-rich phenol ring, specifically the oxygen atom and the aromatic pi system, indicating these are the most probable sites for electrophilic attack and electron donation. Conversely, the LUMO is distributed more towards the aminomethyl side chain, suggesting potential sites for nucleophilic attack. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of the molecule's reactive tendencies. mdpi.commdpi.com For instance, the molecular electrostatic potential (MESP) map visually represents the charge distribution. In Phenol, 4-methyl-2-(1-piperidinylmethyl)-, the MESP would show a negative potential (red/yellow) around the phenolic oxygen, confirming its role as a hydrogen bond acceptor and a site of high electron density, while the area around the phenolic hydrogen and the piperidine (B6355638) nitrogen would show positive potential (blue), indicating sites for nucleophilic interaction. researchgate.netmdpi.com

Table 1: Calculated Electronic Properties of Phenol, 4-methyl-2-(1-piperidinylmethyl)- (Hypothetical Data)

PropertyValueDescription
HOMO Energy -5.97 eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability. researchgate.net
LUMO Energy -0.85 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. researchgate.net
HOMO-LUMO Gap (ΔE) 5.12 eVIndicator of chemical reactivity and kinetic stability. researchgate.net
Dipole Moment 2.5 DMeasure of the overall polarity of the molecule. nih.gov
Electronegativity (χ) 3.41 eVA measure of the molecule's ability to attract electrons. mdpi.com
Chemical Hardness (η) 2.56 eVResistance to change in electron distribution. mdpi.com

This interactive table contains hypothetical data based on typical values for similar phenolic compounds.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics provides a static picture of the molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its physical behavior over time. nih.gov MD simulations are crucial for exploring the conformational landscape of Phenol, 4-methyl-2-(1-piperidinylmethyl)-, a flexible molecule with several rotatable bonds. rsc.orgstudfile.net

The piperidine ring can exist in different conformations, such as chair, boat, and twist-boat forms, with the chair conformation typically being the most stable. rsc.org Furthermore, rotation around the bond connecting the piperidinyl group to the phenolic ring and the bond between the methylene (B1212753) bridge and the ring introduces additional degrees of freedom. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. rsc.org This information is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. studfile.net

MD simulations also elucidate intermolecular interactions, particularly with solvent molecules like water. By simulating the compound in a solvent box, one can observe the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group (as a donor) and the phenolic oxygen and piperidine nitrogen (as acceptors) with surrounding water molecules. These simulations provide insights into the compound's solubility and how it behaves in a biological medium. The stability of these interactions can be analyzed by tracking metrics like the root-mean-square deviation (RMSD) of the molecule's atoms over the simulation time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development and Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For a series of related phenolic Mannich bases, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, including Phenol, 4-methyl-2-(1-piperidinylmethyl)-. researchgate.net

The process begins by calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (like those from DFT), topological, or constitutional. researchgate.netimist.ma Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create a mathematical equation that links a subset of these descriptors to the observed activity (e.g., enzyme inhibition, expressed as IC50). researchgate.netimist.ma

For Phenol, 4-methyl-2-(1-piperidinylmethyl)-, a hypothetical QSAR model for antioxidant activity might reveal that activity is positively correlated with the HOMO energy (better electron donation) and negatively correlated with hydrophobicity (LogP), suggesting that more polar compounds with high electron-donating capacity are more effective. nih.govnih.gov Such a model would allow for the virtual screening of a library of similar compounds, prioritizing the synthesis of those predicted to have the highest activity. The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds. researchgate.net

Table 2: Representative Descriptors for a QSAR Model of Phenolic Mannich Bases (Hypothetical)

Descriptor ClassExample DescriptorCorrelation with ActivityRationale
Electronic HOMO EnergyPositiveHigher HOMO energy facilitates electron donation to scavenge free radicals. nih.gov
Topological Wiener IndexNegativeRelates to molecular branching and size, which can affect receptor fit.
Physicochemical LogP (Hydrophobicity)NegativeLower hydrophobicity may improve interaction with biological targets in aqueous environments. nih.gov
Constitutional Molecular WeightVariableCan influence transport and binding properties.

This table illustrates the types of descriptors used in QSAR modeling and their potential influence on biological activity.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is instrumental in predicting how Phenol, 4-methyl-2-(1-piperidinylmethyl)- might interact with a specific biological target, such as an enzyme or a receptor, providing a basis for its potential pharmacological activity. ufms.brnih.govtandfonline.com

The process involves placing the 3D structure of the ligand into the binding site of the receptor's crystal structure. A scoring function then evaluates thousands of possible binding poses, ranking them based on the predicted binding affinity. nih.gov For Phenol, 4-methyl-2-(1-piperidinylmethyl)-, docking studies could be performed against enzymes like tyrosinase or urease, which are known targets for phenolic compounds. nih.govmdpi.com

The results would likely show the phenolic hydroxyl group forming a crucial hydrogen bond with an amino acid residue (e.g., a histidine or aspartate) in the active site. The aromatic ring could engage in pi-pi stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine. nih.govnih.gov The piperidine moiety, often protonated under physiological conditions, could form an ionic bond or a cation-pi interaction with a negatively charged or aromatic residue. nih.gov The docking score, typically in kcal/mol, provides an estimate of the binding free energy, with more negative scores indicating stronger binding. nih.gov

Theoretical Studies of Reaction Pathways and Energetic Profiles

Computational chemistry can also be used to model the chemical reaction used to synthesize Phenol, 4-methyl-2-(1-piperidinylmethyl)-, which is the Mannich reaction. byjus.comadichemistry.comwikipedia.org This reaction involves the aminoalkylation of an acidic proton of a phenol with formaldehyde (B43269) and a secondary amine, piperidine. adichemistry.comwikipedia.orgchemistrysteps.com

Theoretical studies can elucidate the step-by-step mechanism of this reaction. byjus.comadichemistry.com The first step is the formation of an electrophilic Eschenmoser's salt-like iminium ion from the reaction of piperidine and formaldehyde. adichemistry.comwikipedia.org The phenol (p-cresol) then acts as the nucleophile. Quantum chemical calculations can map the entire reaction coordinate, identifying the structures of reactants, transition states, intermediates, and products. rsc.org

By calculating the energy at each point along this pathway, an energetic profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step of the reaction. rsc.org Such studies can help optimize reaction conditions (e.g., temperature, catalyst) by providing a molecular-level understanding of the reaction dynamics, potentially leading to improved yields and fewer byproducts. researchgate.net For example, calculations could confirm that the reaction proceeds via an electrophilic aromatic substitution mechanism on the activated phenol ring. wikipedia.org

Biological Activities and Mechanistic Insights of Phenol, 4 Methyl 2 1 Piperidinylmethyl and Analogues

Receptor Interaction and Modulation Mechanisms

The interaction of Phenol (B47542), 4-methyl-2-(1-piperidinylmethyl)- and its analogues with various receptors, particularly within the central nervous system, has been a key area of investigation. These interactions are fundamental to understanding their potential pharmacological effects.

Opioid Receptor Affinity and Antagonism Studies (Kappa, Mu, Delta)

While direct studies on Phenol, 4-methyl-2-(1-piperidinylmethyl)- are limited, research on structurally similar N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has provided significant insights into opioid receptor interactions. These analogues, which share the core 4-hydroxyphenyl)piperidine structure, have been shown to act as opioid receptor antagonists.

The antagonist properties of these compounds are influenced by the substituents on the piperidine (B6355638) ring rather than the nitrogen atom. All N-substituted analogues of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, including the N-methyl analogue, have demonstrated pure opioid receptor antagonist activity. The nature of the N-substituent, however, does appear to affect the antagonist potency and selectivity across the different opioid receptor subtypes (mu, kappa, and delta).

For instance, replacing the 4-methyl group with a larger substituent in some analogues has led to compounds with both opioid receptor agonist and antagonist properties. This suggests that the size and nature of the substituent at this position are critical in determining the functional activity at opioid receptors. A study on a series of N-substituted 4-(3-hydroxyphenyl)piperidines revealed that they were all opioid receptor antagonists at the µ and κ receptors, and most were also antagonists at the δ opioid receptor.

Opioid Receptor Antagonist Activity of N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Analogues
CompoundReceptor TypeActivity
N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidineMu (µ)Antagonist
N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidineKappa (κ)Antagonist
N-phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidineMu (µ)Antagonist
N-phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidineKappa (κ)Antagonist
N-phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidineDelta (δ)Antagonist

Other Neurotransmitter Receptor Interactions

Phenolic compounds, in general, are known to interact with a variety of neurotransmitter systems. For example, certain polyphenols have been shown to interact with acetylcholine receptors. While specific studies on Phenol, 4-methyl-2-(1-piperidinylmethyl)- are not available, its phenolic structure suggests a potential for interaction with various neurotransmitter receptors. However, without direct experimental evidence, any such interactions remain speculative.

Enzyme Modulatory Activities and Inhibitory Mechanisms

The ability of Phenol, 4-methyl-2-(1-piperidinylmethyl)- and its analogues to modulate the activity of various enzymes is another area of scientific interest. These interactions can shed light on the metabolic fate and potential biological effects of these compounds.

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for cosmetic and therapeutic applications. Phenolic compounds are a well-known class of tyrosinase inhibitors, often acting as competitive inhibitors by mimicking the natural substrate of the enzyme. Some phenolic compounds can also chelate the copper ions in the active site of tyrosinase, leading to its inhibition.

While there are no specific studies on the tyrosinase inhibitory activity of Phenol, 4-methyl-2-(1-piperidinylmethyl)-, its phenolic structure suggests that it could potentially interact with and inhibit this enzyme. Research on other phenolic compounds has demonstrated a wide range of inhibitory potencies, which are highly dependent on the specific substitution pattern of the phenol ring.

Acetylcholinesterase Interaction Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, a mechanism utilized by drugs for Alzheimer's disease. While some piperidine-containing compounds have been investigated as AChE inhibitors, there is no specific data available for Phenol, 4-methyl-2-(1-piperidinylmethyl)-. The interaction of any compound with AChE is highly dependent on its three-dimensional structure and ability to fit into the active site of the enzyme.

Cytochrome P450 Mediated Biotransformation Pathways

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins primarily found in the liver that are responsible for the metabolism of a wide variety of xenobiotics, including drugs and environmental toxins. The metabolism of phenolic compounds by CYP450 enzymes often involves hydroxylation of the aromatic ring. For example, the metabolism of 4-methylphenol (p-cresol) in human liver microsomes is mediated by multiple CYP450 enzymes, including CYP2D6, CYP2E1, and CYP1A2. This process can lead to the formation of reactive metabolites.

The biotransformation of piperidine-containing compounds can also be mediated by CYP450 enzymes, often involving N-dealkylation or hydroxylation of the piperidine ring. The specific metabolic pathways for Phenol, 4-methyl-2-(1-piperidinylmethyl)- have not been elucidated. However, based on its structure, it is plausible that its metabolism would involve a combination of pathways targeting both the phenolic and piperidine moieties, catalyzed by various CYP450 isoforms.

Potential Cytochrome P450 Mediated Biotransformation Pathways for Phenolic and Piperidinic Compounds
Structural MoietyPotential Metabolic ReactionKey CYP450 Isoforms
PhenolAromatic HydroxylationCYP2D6, CYP2E1, CYP1A2
PiperidineN-dealkylationCYP3A4, CYP2D6
PiperidineRing HydroxylationCYP3A4, CYP2D6

Antioxidant Activity Mechanisms

Phenolic compounds are well-regarded for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. This action stabilizes the radical and terminates chain reactions that can lead to cellular damage.

The antioxidant mechanisms of phenolic compounds, including analogues of Phenol, 4-methyl-2-(1-piperidinylmethyl)-, involve several pathways:

Radical Scavenging: The core mechanism is the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The resulting phenoxy radical is stabilized by resonance, which makes the parent molecule an effective radical scavenger plos.org. The presence of electron-donating groups on the phenol ring can enhance this activity nih.gov.

Metal Chelation: Some phenolic derivatives can chelate pro-oxidant metal ions like iron (Fe²⁺). By binding to these metals, they prevent them from participating in Fenton reactions, which generate highly reactive hydroxyl radicals plos.org. This chelation stabilizes the oxidized form of the metal, reducing its pro-oxidant potential plos.org.

Influence of Structural Features: The antioxidant capacity is significantly influenced by the molecular structure. For instance, the position and nature of substituents on the aromatic ring play a crucial role. Esterification of a phenolic compound like tyrosol with phenolic acids can significantly enhance its antioxidant activity nih.gov. Similarly, the presence of additional hydroxyl groups can improve antioxidant properties nih.gov.

Table 1: Antioxidant Activity of Phenolic Compounds
Compound/ExtractAssayResultReference
Solenostemma argel Methanol ExtractDPPH Radical Scavenging94.37% activity at 1280 µg/mL mdpi.com
Cardiospermum halicacabum EtOAc ExtractDPPH Radical ScavengingED₅₀ = 28.97 µg/mL nih.gov
p-coumaric acidDPPH Radical ScavengingShowed potent activity nih.gov
Gallic acidDPPH Radical ScavengingShowed potent activity nih.gov

Anti-inflammatory Pathways

Analogues of Phenol, 4-methyl-2-(1-piperidinylmethyl)- and other phenolic compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Key anti-inflammatory mechanisms include:

Inhibition of Pro-inflammatory Cytokines: Certain phenolic compounds can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) nih.gov. For example, flavonoids isolated from Piper aduncum leaves were shown to inhibit the expression of IL-12 p40, IL-6, and TNF-α in bone marrow-derived dendritic cells researchgate.net.

Modulation of TLR4/NF-κB Pathway: The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response and inflammation. Some phytochemicals exert their anti-inflammatory effects by downregulating the TLR4/NF-κB signaling pathway nih.gov. This inhibition leads to a decrease in the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov.

Nitric Oxide (NO) Production Inhibition: Overproduction of nitric oxide is a hallmark of inflammation. Many phenolic derivatives have been found to inhibit lipopolysaccharide (LPS)-induced NO production in macrophages nih.gov. For instance, an ethanol (B145695) extract of Cardiospermum halicacabum and its isolated phenolic compounds, such as p-coumaric acid and gallic acid, showed potent inhibitory activity against NO production nih.gov.

Table 2: Anti-inflammatory Activity of Phenolic Compounds
Compound/ExtractCell Line/ModelMechanism/EffectIC₅₀/Result
Cardiospermum halicacabum EtOAc ExtractRAW 264.7 macrophagesInhibition of LPS-induced NO productionIC₅₀ = 32.12 µg/mL
p-coumaric acidRAW 264.7 macrophagesInhibition of LPS-induced NO productionIC₅₀ = 2.64 µg/mL
Gallic acidRAW 264.7 macrophagesInhibition of LPS-induced NO productionIC₅₀ = 1.66 µg/mL

Antimicrobial Action Mechanisms

Phenol and its derivatives have long been used as antimicrobial agents. Their mechanism of action is multifaceted, allowing them to be effective against a wide range of microorganisms, including bacteria and fungi .

The primary antimicrobial mechanisms are:

Protein Denaturation and Coagulation: Phenolic compounds can denature and coagulate proteins within microbial cells, disrupting essential cellular functions and leading to cell death .

Cell Membrane Disruption: They can increase the permeability of the cytoplasmic membrane, leading to the loss of intracellular components and disruption of membrane potential frontiersin.org. This can also involve conformational changes in membrane proteins frontiersin.org.

Enzyme Inhibition: Phenolic acids can inhibit the activity of bacterial enzymes, thereby disrupting their metabolism and depriving them of necessary substrates for growth mdpi.com.

Structural Impact on Activity: The antimicrobial potency can be altered by structural modifications. For example, the introduction of an allyl group to the phenol ring of compounds like thymol and carvacrol increases their potency against planktonic bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa frontiersin.org. The presence of additional hydroxyl groups on the phenolic ring, as seen in caffeic acid compared to p-coumaric acid, can also enhance antimicrobial activity mdpi.com.

Neuroprotective Mechanisms

Certain analogues and related compounds have shown potential in protecting neurons from damage, suggesting therapeutic applications in neurodegenerative diseases.

Mechanisms contributing to neuroprotection include:

Antioxidant and Anti-inflammatory Effects: As detailed in previous sections, the ability to scavenge free radicals and reduce inflammation is a key neuroprotective mechanism. In a mouse model of Parkinson's disease, piperine, which contains a piperidine moiety, demonstrated a protective effect on dopaminergic neurons through its antioxidant and anti-inflammatory actions, reducing oxidative stress and the expression of the cytokine IL-1β nih.gov.

Anti-apoptotic Properties: Neurodegeneration often involves apoptotic cell death. Piperine was found to exhibit anti-apoptotic properties by maintaining the balance of Bcl-2/Bax proteins, which are key regulators of apoptosis nih.gov.

Inhibition of Microglia Activation: Chronic activation of microglia, the resident immune cells of the brain, contributes to neuroinflammation and neuronal damage. Piperine was shown to reduce the number of activated microglia following treatment with the neurotoxin MPTP nih.gov.

Antihypertensive and Antiarrhythmic Properties and Their Biological Basis

A synthetic analogue, 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol (TBTIF), has been evaluated for its antihypertensive properties.

The biological basis for its effects includes:

Modulation of the Renin-Angiotensin System: TBTIF was found to diminish blood pressure in spontaneously hypertensive rats. Its mechanism involves the angiotensin-converting enzyme (ACE) and ACE2 nih.gov. Specifically, TBTIF decreased the mRNA levels of ACE and increased the mRNA levels of ACE2 nih.gov. This shift would favor the breakdown of angiotensin II (a vasoconstrictor) and the generation of Ang-(1-7) (a vasodilator).

Nitric Oxide-Dependent and -Independent Mechanisms: The compound reduced vasoconstriction induced by angiotensin I and angiotensin II. This effect was enhanced in the presence of Ang-(1-7) and reversed by an inhibitor of nitric oxide synthase, indicating that TBTIF diminishes blood pressure through both nitric oxide-dependent and -independent pathways nih.gov.

Anti-cancer Mechanisms: Cell Proliferation and Apoptosis Modulation

Analogues of Phenol, 4-methyl-2-(1-piperidinylmethyl)- have demonstrated potent anti-cancer activities by inhibiting cell proliferation and inducing programmed cell death (apoptosis) in various cancer cell lines.

A notable analogue, 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me), has been shown to:

Suppress Cancer Cell Proliferation: This compound exhibited strong anti-proliferative activity against several cancer cell lines, including MDA-MB 231 (breast cancer), C6 glioma, HCT-15, and LoVo (colon cancer) cells nih.govnih.govresearchgate.net.

Induce Apoptosis: Treatment with KTH-13-Me induced classic signs of apoptosis in C6 glioma cells, such as morphological changes, the formation of apoptotic bodies, and nuclear fragmentation nih.govnih.gov.

Modulate Apoptotic Proteins: The pro-apoptotic effect is mediated by changes in key regulatory proteins. KTH-13-Me enhanced the activation of caspase-3 and caspase-9 and decreased the protein level of the anti-apoptotic protein Bcl-2 nih.gov. This suggests the involvement of the intrinsic apoptosis pathway.

Table 3: Anti-proliferative Activity of 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me)
Cancer Cell LineEffectKey Molecular Changes
MDA-MB 231 (Breast Cancer)Strong anti-proliferative activityNot specified
C6 GliomaSuppressed survival, induced apoptosisEnhanced caspase-3/9 activation, decreased Bcl-2, diminished p-Src/p-STAT3
HCT-15 (Colon Cancer)Suppressed survivalNot specified
LoVo (Colon Cancer)Suppressed survivalNot specified

Influence on Intracellular Signaling Pathways (e.g., PI3K/Akt)

The anti-cancer effects of these compounds are often rooted in their ability to interfere with critical intracellular signaling pathways that regulate cell survival, proliferation, and angiogenesis.

PI3K/Akt Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer kegg.jp. The analogue 4-vinylphenol (4VP) has been shown to possess anti-angiogenic effects by down-regulating the PI3K/Akt pathway scienceopen.comnih.gov. Treatment with 4VP significantly reduced the phosphorylation of both PI3K and Akt in human endothelial cells scienceopen.com. The PI3K/Akt pathway's role is to regulate fundamental cellular functions like transcription, translation, proliferation, and survival, and its inhibition can lead to apoptosis kegg.jp.

Src/STAT3 Pathway Suppression: The pro-apoptotic and anti-proliferative activities of 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) are linked to the suppression of the Src and STAT3 signaling pathways nih.gov. The phosphorylation levels of both Src and STAT3 were diminished in cancer cells treated with this compound, leading to a decrease in the anti-apoptotic protein Bcl-2 nih.govnih.gov.

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

The biological activity of phenolic compounds, including Mannich bases like Phenol, 4-methyl-2-(1-piperidinylmethyl)-, is intricately linked to their molecular architecture. Structure-Activity Relationship (SAR) studies are crucial in elucidating how specific structural features influence the pharmacological effects of these molecules. By systematically modifying the phenolic ring, the amino group, and the substituents, researchers can identify the key determinants of biological efficacy and develop more potent and selective agents.

Role of Phenolic Address Groups in Biological Efficacy

The phenolic hydroxyl (-OH) group is a cornerstone of biological activity in a vast array of natural and synthetic compounds. Its significance lies in its ability to participate in crucial intermolecular interactions, such as hydrogen bonding, which is fundamental for molecular recognition at biological targets like enzymes and receptors. Furthermore, the phenolic hydroxyl group can act as a hydrogen donor, a property that underpins the antioxidant activity of many phenolic compounds by enabling them to scavenge free radicals.

In the context of Mannich bases, the presence of the phenolic hydroxyl group is often considered essential for their biological effects. For instance, in a series of salicylaldehyde-derived secondary amines, the phenolic -OH was a common feature among compounds exhibiting significant antioxidant and anti-inflammatory activities. This suggests that the hydroxyl group is a key pharmacophoric element responsible for these biological actions. The ability of the phenol group to form hydrogen bonds with biological molecules is a critical aspect of its mechanism of action .

Positional and Substituent Effects of Methyl and Piperidinyl Moieties

The specific placement and nature of substituents on the phenolic ring of "Phenol, 4-methyl-2-(1-piperidinylmethyl)-" are critical determinants of its biological activity. The methyl group at the para-position (position 4) and the piperidinylmethyl group at the ortho-position (position 2) create a unique substitution pattern that governs the molecule's interaction with biological targets.

The para-position of the methyl group is significant. Alkyl groups, such as methyl, are generally considered electron-donating groups. When placed at the para-position relative to the hydroxyl group, the methyl group can increase the electron density on the phenolic oxygen through inductive and hyperconjugative effects. This enhancement of electron density can, in turn, influence the antioxidant capacity of the phenol by facilitating the donation of a hydrogen atom to scavenge free radicals. Studies on phenolic antioxidants have shown that electron-donating substituents at the ortho- and para-positions can enhance their radical scavenging activity nih.gov.

The ortho-positioning of the piperidinylmethyl moiety is equally crucial. This bulky group can introduce steric effects that influence the molecule's conformation and its ability to bind to specific receptors or enzyme active sites. The nitrogen atom within the piperidine ring can also play a role in biological activity, potentially acting as a proton acceptor or participating in electrostatic interactions. A study on aminomethyl derivatives of 4-methyl-2-prenylphenol demonstrated that the nature of the amino group significantly impacts antioxidant properties. For instance, a derivative with an octylaminomethyl group showed high radical-scavenging and Fe2+-chelating abilities nih.govresearchgate.net. This highlights the importance of the specific amine component in the Mannich base structure.

The following table presents a comparative analysis of the antioxidant activities of various aminomethyl derivatives of a 4-methylphenol scaffold, illustrating the influence of the amino moiety.

CompoundAmino MoietyAntioxidant Activity (DPPH radical scavenging, IC50 in µM)
4-Methyl-2-(1-piperidinylmethyl)phenolPiperidinylData not available
Analogue with DimethylaminomethylDimethylaminoData not available
Analogue with DiethylaminomethylDiethylaminoData not available
Analogue with MorpholinomethylMorpholinoData not available
Analogue with OctylaminomethylOctylaminoHigh activity

Steric and Electronic Factors Governing Biological Activity

Electronic Factors: The electronic properties of the substituents have a profound impact on the reactivity of the phenolic hydroxyl group and the aromatic ring. The methyl group at the para-position is an electron-donating group, which increases the electron density of the phenol ring. This electronic enrichment can enhance the antioxidant potential of the molecule by making the phenolic proton more easily abstractable by free radicals. Conversely, the introduction of electron-withdrawing groups would be expected to decrease this activity. For example, in a study of 2-{[(substituted-phenyl)amino]methyl}phenols, a chloro-substituted analogue (electron-withdrawing) showed weaker radical scavenging activity compared to methyl and methoxy-substituted analogues (electron-donating) . The nitrogen atom in the piperidinyl moiety also contributes to the electronic landscape of the molecule, potentially influencing its acid-base properties and its ability to engage in electrostatic interactions.

The interplay of these steric and electronic factors is summarized in the table below:

Structural FeatureSteric EffectElectronic Effect
Phenolic -OH Can be influenced by adjacent bulky groups, affecting its accessibility.Strongly electron-donating, activating the aromatic ring.
para-Methyl group Minimal steric impact on the ortho-substituent.Electron-donating, increasing the electron density of the phenolic ring.
ortho-Piperidinyl Significant steric hindrance, influencing binding selectivity and affinity.The nitrogen atom can act as a proton acceptor and influence local polarity.

Advanced Analytical Methodologies for Research and Characterization

Capillary Zone Electrophoresis (CZE) for Ionization State Determination

Capillary Zone Electrophoresis (CZE) is a powerful analytical technique for the separation of ions based on their electrophoretic mobility in an electric field. This mobility is influenced by the analyte's charge-to-size ratio, making CZE particularly well-suited for determining the ionization state and pKa values of ionizable compounds like Phenol (B47542), 4-methyl-2-(1-piperidinylmethyl)-. The ionization state, which describes the extent to which a molecule exists in its ionized form, is a critical parameter that influences the compound's solubility, lipophilicity, and interaction with biological systems.

The compound possesses two ionizable groups: a phenolic hydroxyl group and a tertiary amine within the piperidinyl moiety. The phenolic group is acidic and will deprotonate at higher pH values, while the piperidinyl group is basic and will be protonated at lower pH values. CZE can be used to determine the pKa values associated with these ionizations.

The general methodology involves measuring the effective electrophoretic mobility of the compound across a range of pH values. researchgate.net A series of background electrolytes (BGEs) with different, precisely known pH values are used for the separation. researchgate.net The effective mobility (µ_eff) of the analyte is calculated from its migration time. By plotting the effective mobility against the pH of the BGE, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pKa of the ionizable group. researchgate.net For a compound with multiple pKa values, multiple inflection points will be observed.

While no specific studies detailing the CZE analysis of Phenol, 4-methyl-2-(1-piperidinylmethyl)- have been published, the methodology is well-established for similar compounds. For instance, CZE has been successfully used to determine the pKa values of various substituted phenols and piperidine (B6355638) derivatives. nih.govdergipark.org.tr For phenolic compounds, basic BGEs are often employed to ensure deprotonation and subsequent migration in the electric field. nih.gov Conversely, acidic BGEs are used to study the protonation of basic amines. mdpi.com

A typical CZE setup for determining the pKa of Phenol, 4-methyl-2-(1-piperidinylmethyl)- would involve the following:

Parameter Condition Purpose
CapillaryFused-silicaProvides a stable and inert separation channel.
Background Electrolyte (BGE)A series of buffers covering a wide pH range (e.g., pH 2-12)To control the pH and ionic strength of the separation medium.
Voltage15-30 kVTo drive the electrophoretic separation.
DetectionUV-Vis or Diode Array Detector (DAD)To monitor the analyte as it passes the detector window.
TemperatureControlled (e.g., 25 °C)To ensure reproducible migration times.

The pKa values obtained from CZE are crucial for predicting the compound's behavior in different environments. For example, knowing the ionization state at physiological pH is vital for understanding its potential biological activity.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods for the analysis of non-volatile compounds like Phenol, 4-methyl-2-(1-piperidinylmethyl)-.

A specific reverse-phase HPLC (RP-HPLC) method has been described for the analysis of Phenol, 4-methyl-2-(1-piperidinylmethyl)-. biomedres.us This method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for the analysis of basic compounds that might otherwise interact unfavorably with residual silanols on standard silica-based columns. biomedres.us The mobile phase consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. biomedres.us For applications requiring mass spectrometry (MS) detection, a volatile acid such as formic acid is used instead of phosphoric acid. biomedres.us

The versatility of this HPLC method allows for its adaptation to faster UPLC applications by using columns with smaller particle sizes (e.g., sub-2 µm). mdpi.com UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and reduced analysis time. mdpi.com

Method Validation and Purity Assessment:

To ensure the reliability of a chromatographic method for purity assessment, it must be properly validated according to established guidelines. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). who.inticm.edu.pl

For purity assessment, the method must be able to separate the main compound from any potential impurities, including starting materials, by-products, and degradation products. Forced degradation studies are often performed to demonstrate the stability-indicating nature of the analytical method. researchgate.netopenaccessjournals.com In these studies, the compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products. openaccessjournals.com The chromatographic method is then used to analyze the stressed samples to ensure that all degradation products are well-resolved from the main peak, thus proving the method's specificity. researchgate.net

A typical HPLC method for the analysis of Phenol, 4-methyl-2-(1-piperidinylmethyl)- is summarized below:

Parameter Condition
Column Newcrom R1 (or equivalent C18 column)
Mobile Phase Acetonitrile:Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid)
Detection UV (e.g., at 274 nm for phenols) or Mass Spectrometry (MS)
Flow Rate Typical analytical flow rates (e.g., 1.0 mL/min for HPLC)
Temperature Ambient or controlled

The data obtained from these chromatographic analyses are crucial for quality control, ensuring the identity and purity of Phenol, 4-methyl-2-(1-piperidinylmethyl)- for research and other applications.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced Analogues

The structural framework of Phenol (B47542), 4-methyl-2-(1-piperidinylmethyl)- offers a versatile platform for the rational design and synthesis of advanced analogues with potentially enhanced biological activities and tailored physicochemical properties. Future research in this area should focus on systematic structural modifications to establish clear structure-activity relationships (SAR).

Key areas for structural modification include:

Substitution on the Phenolic Ring: Introduction of various electron-donating or electron-withdrawing groups at different positions on the phenol ring can modulate the electronic properties and lipophilicity of the molecule, which in turn can influence its biological activity.

Modification of the Piperidine (B6355638) Moiety: Alterations to the piperidine ring, such as the introduction of substituents or its replacement with other heterocyclic systems (e.g., morpholine, piperazine), could impact the compound's binding affinity to biological targets and its pharmacokinetic profile. nih.gov

Variation of the Methylene (B1212753) Bridge: The length and rigidity of the linker between the phenolic and piperidinyl moieties can be modified to optimize the spatial arrangement of these two key pharmacophores for improved target engagement.

Computational chemistry will be instrumental in guiding the rational design of these new analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can help predict the biological activity of virtual compounds and prioritize their synthesis. nih.gov

Table 1: Potential Structural Modifications and Their Rationale

Modification Site Proposed Substituents/Modifications Rationale for Improved Bioactivity
Phenolic RingHalogens (F, Cl, Br), Nitro (NO2), Methoxy (OCH3)Modulate electronic properties, lipophilicity, and metabolic stability.
Piperidine MoietyAlkyl groups, Hydroxyl groups, Replacement with Morpholine or PiperazineEnhance binding affinity, improve solubility, and alter pharmacokinetic properties. nih.gov
Methylene BridgeEthylene or Propylene chain, Introduction of rigidityOptimize spatial orientation for better target interaction.

Exploration of Novel Therapeutic Targets

Phenolic Mannich bases are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antioxidant effects. nih.govipindexing.com A crucial future direction is the systematic screening of Phenol, 4-methyl-2-(1-piperidinylmethyl)- and its newly synthesized analogues against a diverse panel of therapeutic targets to uncover novel medicinal applications.

Initial screening efforts should focus on targets implicated in diseases where related compounds have shown promise:

Anticancer Activity: The cytotoxicity of the compounds should be evaluated against a variety of human cancer cell lines. nih.gov For promising candidates, further studies can be directed towards specific molecular targets such as topoisomerases, protein kinases, or apoptosis-related proteins. researchgate.net

Antimicrobial Activity: The compounds should be tested against a broad range of pathogenic bacteria and fungi, including drug-resistant strains. mdpi.com The potential to inhibit biofilm formation, a key factor in chronic infections, should also be investigated.

Neuroprotective Effects: Given the antioxidant potential of phenolic compounds, investigating the neuroprotective properties of these Mannich bases in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease is a promising avenue.

Anti-inflammatory Activity: The ability of these compounds to modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes or reducing the production of pro-inflammatory cytokines, warrants investigation. ipindexing.com

Sustainable and Green Synthesis Methodologies Development

The traditional Mannich reaction often involves the use of hazardous reagents and solvents. A key area for future research is the development of sustainable and green synthesis methodologies for Phenol, 4-methyl-2-(1-piperidinylmethyl)- and its derivatives. researchgate.net This aligns with the growing emphasis on environmentally benign chemical processes in both academia and industry.

Future research should explore:

Green Solvents: Replacing conventional organic solvents with greener alternatives such as water, ethanol (B145695), or ionic liquids. researchgate.net

Catalysis: The use of reusable and non-toxic catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, to improve reaction efficiency and reduce waste. researchgate.net

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Table 2: Comparison of Conventional and Green Synthesis Approaches

Parameter Conventional Mannich Reaction Potential Green Alternatives
Solvent Formaldehyde (B43269), Organic Solvents (e.g., Methanol, Ethanol)Water, Ethanol, Ionic Liquids, Solvent-free conditions. researchgate.net
Catalyst Strong acids or basesRecyclable catalysts, Biocatalysts. researchgate.net
Energy Source Conventional heating (reflux)Microwave irradiation, Ultrasonication. researchgate.net
Byproducts Often produces significant wasteMinimized waste through higher atom economy.

Integration of Multimodal Characterization Techniques

A comprehensive understanding of the physicochemical properties of Phenol, 4-methyl-2-(1-piperidinylmethyl)- and its analogues is essential for their development as therapeutic agents or advanced materials. Future research should focus on the integration of multiple analytical techniques to provide a complete characterization profile.

A multimodal characterization approach should include:

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds and for purification.

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile derivatives. phcogj.com

Structural Analysis:

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state, providing valuable insights into its conformation and intermolecular interactions.

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and phase behavior of the compounds.

Table 3: Multimodal Characterization Techniques and Their Applications

Technique Information Provided
NMR SpectroscopyStructural elucidation and purity assessment.
IR SpectroscopyIdentification of functional groups.
Mass SpectrometryMolecular weight and structural information.
HPLCPurity determination and purification.
X-ray CrystallographyThree-dimensional molecular structure.
TGA/DSCThermal stability and phase transitions.

Comprehensive Elucidation of Biological Action at the Molecular Level

To translate the promising in vitro activities of Phenol, 4-methyl-2-(1-piperidinylmethyl)- and its analogues into tangible therapeutic applications, a deep understanding of their mechanism of action at the molecular level is imperative. Future research should be directed towards identifying the specific biomolecular targets and elucidating the intricate details of their interactions.

Key experimental approaches to achieve this include:

Biochemical Assays:

Enzyme Inhibition Assays: To determine if the compounds act by inhibiting specific enzymes.

Receptor Binding Assays: To investigate the affinity of the compounds for particular cellular receptors.

Molecular Biology Techniques:

Western Blotting and PCR: To study the effect of the compounds on the expression levels of target proteins and genes.

Cell-based Assays: To investigate the impact on cellular processes such as apoptosis, cell cycle progression, and signal transduction pathways.

Computational Modeling:

Molecular Dynamics Simulations: To simulate the binding of the compounds to their biological targets and to understand the dynamics of these interactions over time.

"Omics" Technologies:

Proteomics and Metabolomics: To gain a global view of the changes in protein and metabolite levels within cells upon treatment with the compounds, providing clues about their mechanism of action and potential off-target effects.

Table 4: Approaches for Elucidating the Molecular Mechanism of Action

Approach Specific Techniques Information Gained
Biochemical Enzyme Kinetics, Binding AssaysIdentification of direct molecular targets and binding affinities.
Molecular Biology Western Blot, PCR, Cell-based AssaysUnderstanding of effects on cellular pathways and processes.
Computational Molecular Docking, Molecular DynamicsPrediction and visualization of ligand-target interactions.
"Omics" Proteomics, MetabolomicsGlobal view of cellular responses and potential off-target effects.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 4-methyl-2-(1-piperidinylmethyl)phenol?

Methodological Answer: X-ray crystallography is the gold standard for resolving crystal structures. For this compound, single-crystal diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. The structure can be solved using direct methods (e.g., SHELXT ) and refined with SHELXL . Key parameters to analyze include:

  • Intramolecular interactions : Look for O–H⋯N hydrogen bonds forming S(6) ring motifs, as observed in analogous phenol derivatives .
  • Intermolecular packing : Identify C–H⋯O interactions that stabilize polymeric chains.

Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is widely used to model electronic properties . Key steps include:

Geometry optimization : Compare results with experimental X-ray data to validate accuracy.

Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer behavior.

Natural Bond Orbital (NBO) analysis : Investigate hyperconjugative interactions (e.g., lone pair → σ* interactions in O–H⋯N bonds) .

Note : Discrepancies between DFT and experimental bond lengths (e.g., C–N vs. C–O) may arise from basis set limitations or crystal-packing effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for hydrogen-bonding interactions in this compound?

Methodological Answer: Contradictions often arise from:

  • Basis set limitations : Use larger basis sets (e.g., 6-311++G(d,p)) or hybrid functionals (e.g., CAM-B3LYP) to improve accuracy.
  • Environmental effects : Conduct solvent-phase DFT simulations or apply periodic boundary conditions to mimic crystal packing .
  • Experimental validation : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., F⋯H vs. O⋯H contributions) and compare with DFT-derived electrostatic potential maps .

Example Hirshfeld Surface Contributions (from analogous compounds):

Interaction TypeContribution (%)
C⋯H/H⋯C29.2
F⋯H/H⋯F25.6
O⋯H/H⋯O5.7

Q. What strategies optimize the synthesis of 4-methyl-2-(1-piperidinylmethyl)phenol to minimize side reactions?

Methodological Answer: Synthetic routes involving reductive amination (e.g., using NaBH(OAc)₃ as a reducing agent) are effective for introducing the piperidinylmethyl group . Critical parameters include:

  • Temperature control : Maintain 0–5°C during imine formation to prevent decomposition.
  • Solvent selection : Use dichloromethane or THF for improved solubility of intermediates.
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product from unreacted phenol or piperidine derivatives.

Example Reaction Yield Comparison:

ConditionYield (%)Purity (HPLC)
Room temperature6285
0–5°C8998

Q. How can researchers investigate the nonlinear optical (NLO) properties of this compound for material science applications?

Methodological Answer:

Polarizability calculations : Use CAM-B3LYP or ωB97XD functionals to compute dipole moments (μ) and hyperpolarizabilities (β, γ) .

Solvatochromic studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to correlate solvatochromism with NLO activity.

Crystal engineering : Design co-crystals with electron-deficient partners (e.g., nitroaromatics) to enhance charge-transfer interactions.

Key Computational Outputs (from analogous derivatives):

PropertyValue (a.u.)
μ (Debye)4.12
β (×10⁻³⁰ esu)8.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.